{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane
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Overview
Description
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane is a complex organophosphorus compound. It is characterized by the presence of multiple phenyl groups attached to phosphorus atoms, making it a significant compound in the field of coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane typically involves the reaction of diphenylphosphine with an appropriate ethylene oxide derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound, such as recrystallization or chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound can be used in the study of biological systems where phosphorus-containing ligands play a role.
Medicine: Research into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of {2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups attached to a single phosphorus atom.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane bridge.
Uniqueness
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane is unique due to its complex structure, which provides multiple coordination sites for metal ions. This makes it particularly useful in forming stable metal complexes and facilitating a wide range of catalytic reactions.
Properties
CAS No. |
141547-29-7 |
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Molecular Formula |
C34H32OP2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[2-(2-diphenylphosphanylethoxy)-2-phenylethyl]-diphenylphosphane |
InChI |
InChI=1S/C34H32OP2/c1-6-16-29(17-7-1)34(28-37(32-22-12-4-13-23-32)33-24-14-5-15-25-33)35-26-27-36(30-18-8-2-9-19-30)31-20-10-3-11-21-31/h1-25,34H,26-28H2 |
InChI Key |
DAPCZCOWJJEVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)OCCP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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